molecular formula C8H4ClF3O2 B6336702 6-Chloro-2,2,3-trifluoro-1,4-benzodioxane CAS No. 1357626-60-8

6-Chloro-2,2,3-trifluoro-1,4-benzodioxane

Cat. No.: B6336702
CAS No.: 1357626-60-8
M. Wt: 224.56 g/mol
InChI Key: WHQOTEIXXRDIOO-UHFFFAOYSA-N
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Description

6-Chloro-2,2,3-trifluoro-1,4-benzodioxane is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a benzodioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2,3-trifluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3-trifluoro-1,4-benzodioxane with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2,3-trifluoro-1,4-benzodioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

6-Chloro-2,2,3-trifluoro-1,4-benzodioxane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2,3-trifluoro-1,4-benzodioxane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,2,3-trifluoro-1,4-benzodioxane is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

6-chloro-2,2,3-trifluoro-3H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-5-6(3-4)13-7(10)8(11,12)14-5/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQOTEIXXRDIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(C(O2)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023273
Record name 6-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357626-60-8
Record name 6-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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